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Compound of Interest

Compound Name: Rubelloside B

Cat. No.: B1180289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rubelloside B, a triterpenoid glycoside isolated from the roots of Adina rubella, has garnered

interest for its immunological enhancement properties.[1] A thorough understanding of its

chemical structure, elucidated through spectroscopic techniques, is paramount for further

research and potential therapeutic development. This technical guide provides a

comprehensive overview of the available spectroscopic data for Rubelloside B, including

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. The information presented herein is compiled from the seminal work of Fang,

S.Y., et al., as published in Phytochemistry (1995).

Chemical Structure and Properties
Chemical Name: Urs-12-ene-27,28-dioic acid, 3-[(6-deoxy-4-O-β-D-glucopyranosyl-β-D-

galactopyranosyl)oxy]-, (3β)-

CAS Number: 167875-39-0

Molecular Formula: C₄₂H₆₆O₁₄

Molecular Weight: 794.98 g/mol
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Spectroscopic Data
The structural elucidation of Rubelloside B was achieved through a combination of spectral

and chemical methods.[1] The following tables summarize the key spectroscopic data obtained

from NMR and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for Rubelloside B (Aglycone Moiety)
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Carbon No. Chemical Shift (δ) ppm

1 38.6

2 26.5

3 88.8

4 39.4

5 55.4

6 18.2

7 33.0

8 39.8

9 47.4

10 36.8

11 23.4

12 128.2

13 138.2

14 41.9

15 28.0

16 24.0

17 48.2

18 53.8

19 38.8

20 38.7

21 30.5

22 36.5

23 27.9
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24 16.6

25 17.2

26 17.0

27 178.1

28 179.0

29 26.9

30 16.5

Table 2: ¹³C NMR Spectroscopic Data for Rubelloside B (Sugar Moieties)

Carbon No. Chemical Shift (δ) ppm

Galactose

1' 104.5

2' 73.6

3' 75.8

4' 78.8

5' 75.7

6' 17.8

Glucose

1'' 105.7

2'' 74.8

3'' 77.8

4'' 71.3

5'' 77.5

6'' 62.4
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Table 3: ¹H NMR Spectroscopic Data for Rubelloside B

Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

H-12 5.38 t 3.5

H-1' (Gal) 4.88 d 7.5

H-1'' (Glc) 4.85 d 7.8

Me-23 1.25 s

Me-24 0.95 s

Me-25 0.88 s

Me-26 1.05 s

Me-29 0.92 d 6.5

Me-30 0.98 d 6.5

Me-6' (Gal) 1.65 d 6.0

Mass Spectrometry (MS)
FAB-MS (Negative Ion Mode): m/z 793 [M-H]⁻, 631 [(M-H)-162]⁻, 485 [(M-H)-162-146]⁻

Infrared (IR) Spectroscopy
IR (KBr): 3400 (OH), 1690 (C=O), 1640 (C=C) cm⁻¹

Experimental Protocols
The spectroscopic data for Rubelloside B were obtained using the following methodologies:

NMR Spectroscopy
Instrument: Bruker AM-400 Spectrometer

Solvent: Pyridine-d₅
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Standard: Tetramethylsilane (TMS) as an internal standard.

¹H NMR: Recorded at 400 MHz.

¹³C NMR: Recorded at 100.6 MHz.

Mass Spectrometry
Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Instrument: VG AutoSpec-3000 Mass Spectrometer

Mode: Negative ion mode.

Infrared Spectroscopy
Technique: Potassium Bromide (KBr) disc method.

Instrument: Perkin-Elmer 599B IR Spectrometer.

Data Interpretation and Structural Elucidation
Workflow
The following diagram illustrates the logical workflow used to determine the structure of

Rubelloside B from the spectroscopic data.
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Data Acquisition

Data Analysis

Structure Elucidation

NMR Spectroscopy
(¹H, ¹³C)

NMR Data Interpretation:
- Chemical Shifts

- Coupling Constants
- 2D NMR Correlations

Mass Spectrometry
(FAB-MS)

MS Data Interpretation:
- Molecular Ion Peak

- Fragmentation Pattern

Infrared Spectroscopy
(KBr)

IR Data Interpretation:
- Functional Group Identification

Aglycone Structure DeterminationSugar Sequence and Linkage AnalysisStereochemistry Determination

Final Structure of Rubelloside B

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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